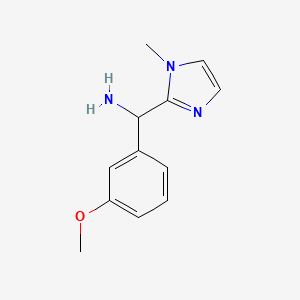

C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine

Beschreibung

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-15-7-6-14-12(15)11(13)9-4-3-5-10(8-9)16-2/h3-8,11H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRPMEIUVQBCHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC(=CC=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine typically involves the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Attachment of the methoxyphenyl group: This step might involve a Friedel-Crafts alkylation reaction where the methoxyphenyl group is introduced to the imidazole ring.

Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the imidazole ring.

Reduction: Reduction reactions could target the imidazole ring or the methoxy group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine could have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action for C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The methoxyphenyl group might enhance binding affinity or specificity.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Methoxyphenyl Derivatives

Key Example :

1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) and 1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) .

| Compound | Substituent Position | Key Structural Features | Inferred Properties |

|---|---|---|---|

| Target Compound | 3-Methoxyphenyl | Electron-donating group at meta position | Enhanced solubility, moderate steric bulk |

| C19 (3-Methoxyphenyl) | 3-Methoxyphenyl | Similar to target but with dihydroimidazole | Potential for hydrogen bonding |

| C20 (4-Methoxyphenyl) | 4-Methoxyphenyl | Para-substitution alters electronic effects | Reduced steric hindrance, higher lipophilicity |

Insights: The meta-substitution in the target compound may optimize π-π stacking interactions compared to the para-isomer (C20).

Aryl Group Substitution Variations

Key Example :

C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride (CAS 1216236-39-3) .

| Compound | Aryl Substituent | Key Structural Differences | Inferred Properties |

|---|---|---|---|

| Target Compound | 3-Methoxyphenyl | Methoxy group (electron-donating) | Polar interactions, moderate reactivity |

| p-Tolyl Derivative | p-Methylphenyl | Methyl group (weaker electron donation) | Higher hydrophobicity, steric shielding |

Insights :

The methoxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methyl group in the p-tolyl derivative. This difference could influence pharmacokinetic properties such as membrane permeability .

Heterocyclic Core Modifications

Key Examples :

- Benzoimidazole derivatives (e.g., C-(5-Chloro-1H-benzoimidazol-2-yl)-methylamine) .

- Triazolo-pyridinyl compounds (e.g., {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine) .

| Compound Type | Heterocycle | Key Features | Potential Applications |

|---|---|---|---|

| Target Compound | Imidazole | Simple heterocycle, methyl substitution | Base structure for further derivatization |

| Benzoimidazole Derivatives | Benzoimidazole | Fused benzene-imidazole ring | Enhanced thermal stability, DNA intercalation |

| Triazolo-Pyridinyl | Triazole + Pyridine | Electron-withdrawing trifluoromethyl groups | Kinase inhibition, antiviral activity |

Insights :

The benzoimidazole core increases aromatic surface area, favoring intercalation or protein binding. Triazolo-pyridinyl derivatives exhibit enhanced electronic effects due to trifluoromethyl groups, making them suitable for targeting enzymes like kinases .

Substituent Electronic Effects

Key Example :

{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine .

| Feature | Target Compound | Trifluoromethyl Derivative |

|---|---|---|

| Electronic Profile | Electron-donating | Strong electron-withdrawing (CF₃) |

| Reactivity | Moderate | High electrophilicity |

| Bioactivity | Likely receptor-ligand interactions | Suited for covalent binding or enzyme inhibition |

Insights : The trifluoromethyl group enhances electrophilicity and metabolic stability, whereas the methoxy group in the target compound favors reversible interactions with biological targets .

Biologische Aktivität

C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine is CHNO, with a molecular weight of 217.27 g/mol. The compound features a methoxy-substituted phenyl ring and an imidazole moiety, which are known to contribute to various biological activities.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing imidazole and phenyl groups. For instance, derivatives similar to C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| CFI-400945 | HCT116 (colon cancer) | 0.64 |

| Compound 82a | KMS-12 BM (multiple myeloma) | 1.4 |

| Compound 83 | MM1.S (multiple myeloma) | 0.64 |

These compounds exhibit potent inhibitory effects on tumor growth and have been identified as potential clinical candidates for cancer therapy .

2. Inhibition of Kinases

The compound has been evaluated for its ability to inhibit various kinases, including the Pim family kinases, which are implicated in cancer progression:

| Kinase | IC (nM) |

|---|---|

| Pim-1 | 0.4 |

| Pim-2 | 1.1 |

| Pim-3 | 0.4 |

Such inhibitory activities suggest that C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine could serve as a lead compound in developing kinase inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine can be influenced by modifications to its structure:

- Substitution on the Phenyl Ring : Variations in substituents on the phenyl ring can enhance or diminish biological activity. For example, introducing electron-donating groups may increase potency against certain targets.

- Imidazole Modifications : Alterations to the imidazole ring can affect binding affinity and selectivity for specific biological targets, impacting overall efficacy.

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of a series of imidazole derivatives similar to C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine in mouse models of colon cancer. The results indicated that these compounds significantly inhibited tumor growth compared to controls, with some derivatives achieving IC values as low as 0.64 µM .

Case Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of this compound class revealed that several derivatives exhibited potent inhibition against key kinases involved in oncogenesis, supporting their potential as therapeutic agents in cancer treatment .

Q & A

Q. What are the established synthetic routes for C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine, and what reaction conditions are critical?

The synthesis typically involves multi-step reactions, including condensation and functional group modifications. Key steps include:

- Step 1 : Formation of the imidazole core via cyclization using m-toluic acid derivatives and o-phenylenediamine in polyphosphoric acid under high temperatures .

- Step 2 : Introduction of the 3-methoxyphenyl group via nucleophilic substitution or coupling reactions, often requiring palladium-based catalysts (e.g., Pd(OAc)₂) and solvents like dimethylformamide (DMF) .

- Critical Conditions : Temperature (80–120°C), molar ratios (1:1.2 for amine:acyl chloride), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are recommended for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry, particularly for the imidazole ring and methoxy group .

- HPLC : For purity assessment (>98%) and detection of byproducts (e.g., unreacted precursors) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What functional groups dictate the compound’s reactivity?

- Imidazole Ring : Coordinates with metal ions (e.g., Fe³⁺, Zn²⁺) via nitrogen lone pairs, enabling catalytic or biological interactions .

- Methoxy Group : Electron-donating effects stabilize intermediates in electrophilic substitution reactions .

- Methylamine Moiety : Participates in Schiff base formation or hydrogen bonding, critical for biological activity .

Q. How should the compound be stored to ensure stability?

- Storage : In airtight containers at –20°C, protected from light and moisture .

- Stability : Degrades under strong oxidants (e.g., H₂O₂) or prolonged exposure to acidic/basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling efficiency .

- Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) for solubility and side reactions .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .

Q. How to resolve contradictions in byproduct formation during synthesis?

- Case Study : reports benzimidazole byproducts under high-temperature, acidic conditions, while emphasizes amide formation.

- Mitigation : Use acyl chlorides (better leaving groups) instead of carboxylic acids to suppress cyclization . Add molecular sieves to absorb water and shift equilibrium toward amide formation .

Q. What mechanisms underlie its biological activity?

- Antimicrobial Action : Disruption of microbial cell membranes via imidazole-mediated lipid bilayer interactions .

- Enzyme Inhibition : Competitive inhibition of FPTase (farnesyltransferase) by mimicking the CAAX motif in Ras proteins, as seen in structurally related compounds .

- Metal Chelation : Imidazole nitrogen binds to metalloenzyme active sites (e.g., cytochrome P450), altering catalytic activity .

Q. How can computational modeling guide its application in drug design?

Q. What strategies identify and quantify synthetic impurities?

- LC-MS/MS : Detect trace impurities (e.g., unreacted m-toluic acid) with a limit of detection (LOD) <0.1% .

- Isolation via Column Chromatography : Use silica gel (hexane:EtOAc gradient) to separate byproducts for structural elucidation .

Q. How to design enzyme inhibition assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.